Erlotinib-d6 Hydrochloride is a deuterated form of Erlotinib Hydrochloride, a potent inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. This compound is primarily utilized in research settings to study metabolic pathways and pharmacokinetics due to its isotopic labeling with deuterium, which enhances detection and quantification in various analytical techniques. Erlotinib itself is well-known for its application in treating non-small cell lung cancer, particularly in patients with specific mutations in the EGFR gene.
Erlotinib-d6 Hydrochloride is synthesized from Erlotinib Hydrochloride through deuteration processes that replace hydrogen atoms with deuterium. The original compound, Erlotinib Hydrochloride, was developed by OSI Pharmaceuticals and has been marketed under the brand name Tarceva. The synthesis of Erlotinib Hydrochloride typically involves multiple steps starting from 3,4-dihydroxy benzoic acid .
Erlotinib-d6 Hydrochloride falls under the category of small molecule pharmaceuticals and specifically belongs to the class of tyrosine kinase inhibitors. It is classified as an anticancer agent due to its targeted action against cancer cell proliferation driven by aberrant EGFR signaling.
The synthesis of Erlotinib-d6 Hydrochloride can be achieved through several methods, primarily focusing on modifying existing synthetic routes for Erlotinib Hydrochloride. A notable method involves:
In one modified synthesis approach, ammonium formate is used as a hydrogen donor in the presence of palladium/charcoal catalyst, allowing for safer conditions compared to traditional hydrogen gas methods .
Erlotinib-d6 Hydrochloride retains a similar structure to Erlotinib Hydrochloride but includes deuterium atoms. The molecular formula for Erlotinib is C22H24ClN3O4S, while for its deuterated form, it is represented as C22D24ClN3O4S.
Erlotinib-d6 Hydrochloride undergoes similar chemical reactions as its parent compound, including:
The isotopic labeling allows for enhanced tracking in metabolic studies using techniques such as mass spectrometry. This aids researchers in understanding drug behavior in biological systems more precisely .
Erlotinib-d6 Hydrochloride functions by competitively inhibiting the ATP-binding site of the EGFR tyrosine kinase. This inhibition prevents downstream signaling pathways that lead to cell proliferation and survival in cancer cells.
Erlotinib-d6 Hydrochloride is primarily used in scientific research settings:
CAS No.: 10248-74-5
CAS No.: 122525-04-6
CAS No.: 472-51-5
CAS No.: 2260930-66-1
CAS No.: 16104-28-2
CAS No.: 68750-24-3